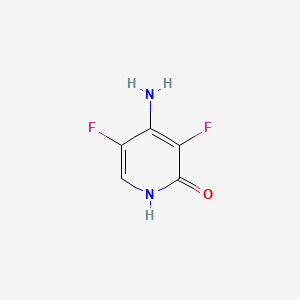

4-Amino-3,5-difluoropyridin-2-ol

Übersicht

Beschreibung

4-Amino-3,5-difluoropyridin-2-ol is a fluorinated pyridine derivative with the molecular formula C5H4F2N2O. This compound is of interest due to its unique chemical properties, which are influenced by the presence of both amino and fluorine substituents on the pyridine ring. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3,5-difluoropyridin-2-ol typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the direct fluorination of pyridine derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of fluorinated pyridines, including this compound, often employs continuous flow reactors to ensure consistent quality and scalability. These methods leverage advanced fluorination techniques and catalysts to optimize the reaction efficiency and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions

4-Amino-3,5-difluoropyridin-2-ol undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or hydroxylamines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

4-Amino-3,5-difluoropyridin-2-ol has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological targets.

Medicine: It is investigated for its potential use in pharmaceuticals, particularly in the development of drugs with enhanced metabolic stability and bioavailability.

Industry: The compound is utilized in the production of agrochemicals and materials with specialized properties

Wirkmechanismus

The mechanism of action of 4-Amino-3,5-difluoropyridin-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3,5-Difluoropyridin-2-ol: Lacks the amino group, resulting in different reactivity and biological activity.

4-Amino-2,6-difluoropyridine: Similar structure but with fluorine atoms at different positions, affecting its chemical properties.

4-Amino-3-fluoropyridine: Contains only one fluorine atom, leading to reduced stability and activity compared to 4-Amino-3,5-difluoropyridin-2-ol.

Uniqueness

This compound is unique due to the specific positioning of the amino and fluorine groups on the pyridine ring. This arrangement imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .

Biologische Aktivität

4-Amino-3,5-difluoropyridin-2-ol (CAS No. 105252-96-8) is a fluorinated pyridine derivative notable for its unique structural features, including an amino group and hydroxyl group on the pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme modulation and drug development.

- Molecular Formula : CHFNO

- Molecular Weight : Approximately 150.09 g/mol

- Structure : The presence of fluorine atoms enhances the compound's stability and biological activity.

This compound interacts with specific molecular targets such as enzymes and receptors. The fluorine atoms contribute to strong hydrogen bonding and electrostatic interactions, which modulate the activity of target proteins. Notably, it has been shown to influence cytochrome P450 enzymes, affecting their activity through various non-covalent interactions like hydrogen bonding and van der Waals forces.

Biological Activity

Research indicates that this compound exhibits significant biological activity:

- Enzyme Interaction : It modulates key cellular processes such as proliferation, differentiation, and apoptosis by affecting signaling pathways and gene expression.

- Potential Therapeutic Applications : The compound is being explored for its potential in drug discovery, particularly targeting enzymes involved in disease mechanisms.

- Fluorescence Studies : Case studies have utilized Förster resonance energy transfer (FRET) techniques to study the compound's interactions within biomolecular complexes .

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Amino-3,5-difluoropyridine | Contains amino group and two fluorine atoms | Lacks hydroxyl group; primarily used in synthesis |

| 5-Chloro-3,6-difluoropyridin-2-amine | Contains chlorine instead of hydroxyl | Focused on different biological activities |

| 4-Amino-2,3,5,6-tetrafluoropyridine | More fluorine substitutions | Increased reactivity due to multiple fluorines |

| 2,4-Difluoropyrimidine | Pyrimidine ring structure | Different heterocyclic structure compared to pyridine |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications in various fields:

- Medicinal Chemistry : Its unique structural features make it a valuable lead compound for developing pharmaceuticals with enhanced metabolic stability.

- Biological Research : Investigations into its effects on cellular signaling pathways demonstrate its role in modulating enzyme activity and cellular responses.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Amino-3,5-difluoropyridin-2-ol, and how do fluorination patterns influence reaction efficiency?

- Methodology : Fluorinated pyridines are typically synthesized via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For this compound, regioselective fluorination at the 3,5-positions requires careful control of reaction conditions (e.g., temperature, choice of fluorinating agents like DAST or Selectfluor). The amino group at position 4 may necessitate protective strategies (e.g., Boc protection) to prevent side reactions. Reference fluorinated analogs, such as 2-Amino-3,5-dichloro-6-fluoropyridine (m.p. 119–123°C), highlight the role of halogen/fluorine interplay in stability and reactivity .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodology : Combine spectroscopic techniques:

- 1H/19F NMR : Confirm fluorine substitution patterns and amino group integration.

- LC-MS : Assess purity and detect trace impurities (e.g., dehalogenated byproducts).

- Melting Point Analysis : Compare with literature values for analogous fluoropyridines (e.g., 3,5-difluoro-N-methylpyridin-2-amine hydrochloride, m.p. data in ).

- Data Interpretation : Discrepancies in melting points may indicate polymorphic forms or residual solvents, necessitating recrystallization or column purification.

Q. What safety protocols are critical when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification.

- First Aid : If exposed, remove contaminated clothing immediately and rinse skin with water for 15 minutes. For inhalation, move to fresh air and monitor for respiratory distress .

- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents. Fluorinated compounds like 4-Amino-2,2-difluoro-1,3-benzodioxole require similar precautions due to reactivity .

Advanced Research Questions

Q. How does the electronic effect of fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Computational Analysis : Use DFT calculations to map electron density at reactive sites (e.g., C-2 hydroxyl group). Fluorine’s electron-withdrawing nature may deactivate the ring, requiring Pd/Xantphos catalysts for Suzuki-Miyaura couplings.

- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-Phenylpyridin-2-ol) to quantify fluorine’s impact on catalytic turnover .

Q. What strategies resolve contradictions in biological activity data for fluorinated pyridines?

- Methodology :

- Meta-Analysis : Cross-reference datasets from PubChem, FDA databases, and peer-reviewed studies (e.g., 3,5-difluoro-N-methylpyridin-2-amine hydrochloride’s bioactivity ).

- Dose-Response Studies : Test this compound across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Use GRAS-listed buffers (e.g., ammonium acetate, pH 6.5) for in vitro assays .

Q. How can advanced spectroscopic techniques elucidate degradation pathways of this compound under varying pH conditions?

- Methodology :

- Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC-UV.

- HRMS/MS : Identify degradation products (e.g., defluorinated species or hydroxylated analogs).

- 19F NMR : Track fluorine loss in real-time under acidic/basic conditions .

Q. What role does this compound play in surface chemistry interactions, and how can this be leveraged for material science applications?

- Methodology :

- Adsorption Studies : Use quartz crystal microbalance (QCM) to measure adsorption kinetics on silica or polymer surfaces.

- XPS/ToF-SIMS : Characterize surface bonding modes (e.g., hydrogen bonding via hydroxyl/amino groups). Reference indoor surface chemistry studies for fluorinated organics .

Eigenschaften

IUPAC Name |

4-amino-3,5-difluoro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4F2N2O/c6-2-1-9-5(10)3(7)4(2)8/h1H,(H3,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDNYKORFLNFQHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=O)N1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501286799 | |

| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105252-96-8 | |

| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105252-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3,5-difluoro-2(1H)-pyridinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501286799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.